molecular formula C7H14ClNO2 B2939798 3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride CAS No. 2230913-68-3

3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride

Cat. No.: B2939798
CAS No.: 2230913-68-3
M. Wt: 179.64
InChI Key: WWOUVETXAVLUGJ-KYOXOEKESA-N
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Description

3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a derivative of cyclobutanecarboxylic acid, where the carboxyl group is substituted with a dimethylamino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride typically involves the following steps:

    Formation of Cyclobutanecarboxylic Acid: Cyclobutanecarboxylic acid can be synthesized through the cyclization of butadiene using a suitable catalyst.

    Introduction of Dimethylamino Group: The carboxyl group of cyclobutanecarboxylic acid is then reacted with dimethylamine in the presence of a dehydrating agent such as thionyl chloride to form 3-(Dimethylamino)cyclobutanecarboxylic acid.

    Formation of Hydrochloride Salt: The final step involves the reaction of 3-(Dimethylamino)cyclobutanecarboxylic acid with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of cyclobutanemethanol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Various substituted cyclobutanecarboxylic acid derivatives.

    Oxidation: Cyclobutanone or cyclobutanecarboxylic acid.

    Reduction: Cyclobutanemethanol derivatives.

Scientific Research Applications

3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)butanoic acid hydrochloride
  • 3-(Dimethylamino)propanoic acid hydrochloride
  • 3-(Dimethylamino)pentanoic acid hydrochloride

Uniqueness

3-(Dimethylamino)cyclobutanecarboxylic acid hydrochloride is unique due to its cyclobutane ring structure, which imparts rigidity and distinct steric properties compared to linear or branched analogs. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-(dimethylamino)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8(2)6-3-5(4-6)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOUVETXAVLUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230913-68-3
Record name rac-(1r,3r)-3-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl 3-(dimethylamino)cyclobutanecarboxylate (0.596 g, 3.79 mmol) in dioxane (5 mL) was treated with HCl (6N, 10 mL, 60 mmol) and heated at 70° C. overnight. The organics were removed under reduced pressure and the aqueous residue was treated with MeCN, frozen and lyophilized to afford 3-(dimethylamino)cyclobutanecarboxylic acid hydrochloride (686 mg, 101%). 1H NMR (400 MHz, DMSO-d6): δ 10.86 (br s, 1H), 3.56-3.48 (m, 1H), 2.83-2.73 (m, 1H), 2.58 (d, J=4.9 Hz, 6H), 2.41-2.33 (m, 4H).
Name
methyl 3-(dimethylamino)cyclobutanecarboxylate
Quantity
0.596 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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